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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B15615672

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of (R)-M8891, a novel, potent, and
selective inhibitor of Methionine Aminopeptidase 2 (MetAP2), for studying antiangiogenic
therapy. Detailed protocols for key experiments are included to facilitate the investigation of its
mechanism and efficacy.

Introduction to (R)-M8891

(R)-M8891 is an orally bioavailable, reversible small-molecule inhibitor of Methionine
Aminopeptidase 2 (MetAP2).[1][2][3][4] MetAP2 is a metallopeptidase that plays a crucial role
in the maturation of a subset of nascent proteins by cleaving the N-terminal methionine.[1][5][6]
[7] Inhibition of MetAP2 is a validated therapeutic strategy for targeting angiogenesis, the
formation of new blood vessels, which is essential for tumor growth and proliferation.[3][5][8]
M8891 has demonstrated both antiangiogenic and direct antitumor activities in preclinical
studies and is being investigated in clinical trials for patients with advanced solid tumors.[1][3]
[6][9] Unlike early-generation MetAP2 inhibitors derived from fumagillin, M8891 is a structurally
novel, non-covalent inhibitor.[1][8]

Mechanism of Action

(R)-M8891 selectively binds to the catalytic pocket of MetAP2, inhibiting its enzymatic activity.
[3] This inhibition prevents the removal of N-terminal methionine from specific protein

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15615672?utm_src=pdf-interest
https://www.benchchem.com/product/b15615672?utm_src=pdf-body
https://www.benchchem.com/product/b15615672?utm_src=pdf-body
https://www.benchchem.com/product/b15615672?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/2/159/733949/Novel-Methionine-Aminopeptidase-2-Inhibitor-M8891
https://pubmed.ncbi.nlm.nih.gov/37940144/
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://www.medchemexpress.com/m8891.html
https://aacrjournals.org/mct/article/23/2/159/733949/Novel-Methionine-Aminopeptidase-2-Inhibitor-M8891
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/methionine-aminopeptidase-2-inhibitor-m8891
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831447/
https://www.medchemexpress.com/literature/m8891-is-an-orally-active-and-brain-penetrant-metap-2-inhibitor.html
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/methionine-aminopeptidase-2-inhibitor-m8891
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746753/
https://aacrjournals.org/mct/article/23/2/159/733949/Novel-Methionine-Aminopeptidase-2-Inhibitor-M8891
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC10831447/
https://aacrjournals.org/mct/article-pdf/23/2/159/3412297/159.pdf
https://aacrjournals.org/mct/article/23/2/159/733949/Novel-Methionine-Aminopeptidase-2-Inhibitor-M8891
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746753/
https://www.benchchem.com/product/b15615672?utm_src=pdf-body
https://www.researchgate.net/publication/337285256_Identification_of_Methionine_Aminopeptidase-2_MetAP-2_Inhibitor_M8891_A_Clinical_Compound_for_the_Treatment_of_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

substrates. This disruption of protein maturation predominantly affects endothelial cells, leading
to a decrease in their proliferation and thus inhibiting angiogenesis.[5] A key pharmacodynamic
biomarker for M8891 activity is the accumulation of the unprocessed, methionylated form of
translation elongation factor 1-alpha-1 (Met-EFla-1), a newly identified substrate of MetAP2.[1]
[2][3][6] Monitoring Met-EF1a-1 levels provides a direct measure of target engagement in both
cellular and animal models.[1][8]
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Caption: Mechanism of Action of (R)-M8891.
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Target/Cell Line Parameter Value Reference
MetAP-2 ICs0 54 nM [4]
MetAP-2 Ki 4.33nM [4]
MetAP-1 ICso0 >10 UM [4]
HUVEC Proliferation ICso 20 nM [4]

ICso0: Half maximal inhibitory concentration. Ki: Inhibition constant. HUVEC: Human Umbilical
Vein Endothelial Cells.

Table 2: In Vivo Antitumor Efficacy of (R)-M8891

Monotherapy
Tumor Model Dosing (p-o.) TIC Value (%) Reference
Caki-1 Xenograft 10 mg/kg (twice daily) 71 [9]
Caki-1 Xenograft 25 mg/kg (twice daily) 37 [9]
Caki-1 Xenograft 50 mg/kg (twice daily) 16 [9]

T/C Value: Treatment vs. Control tumor volume ratio, a measure of antitumor activity.

Table 3: Pharmacokinetic Parameters of (R)-M8891 in

Animals
Parameter Value Species Reference
Clearance (CL) ~0.03-0.4 L/h/kg Mouse, Dog, Monkey [4]
Volume of Distribution
~0.23-1.3 L/kg Mouse, Dog, Monkey [4]
(Vss)
Oral Bioavailability (F)  ~40-80% Mouse, Dog, Monkey [4]

(R)-M8891 was administered intravenously at 0.2 mg/kg for these PK studies.[4]
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Experimental Protocols
Protocol 1: MetAP2 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of (R)-M8891
against recombinant MetAP2.
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Caption: Workflow for MetAP2 Enzyme Inhibition Assay.

Methodology:
o Reagent Preparation:

Prepare an assay buffer (e.g., Tris-HCI, pH 7.5, containing CoCl2).

[e]

Dilute recombinant human MetAP2 enzyme to the desired concentration in assay buffer.

o

Prepare a stock solution of a fluorogenic or colorimetric peptide substrate for MetAP2.

[¢]

Perform serial dilutions of (R)-M8891 in DMSO, followed by a final dilution in assay buffer.

o

» Reaction Setup:
o In a 96-well plate, add the MetAP2 enzyme solution to each well.
o Add the serially diluted (R)-M8891 or vehicle control (DMSO) to the wells.
o Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

e Enzymatic Reaction:
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o Initiate the reaction by adding the peptide substrate to all wells.

o Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

» Detection and Analysis:
o Stop the reaction according to the substrate kit manufacturer's instructions.
o Measure the signal (fluorescence or absorbance) using a plate reader.

o Calculate the percentage of inhibition for each (R)-M8891 concentration relative to the
vehicle control.

o Plot the percent inhibition against the log concentration of (R)-M8891 and fit the data to a
four-parameter logistic equation to determine the 1Cso value.

Protocol 2: Endothelial Cell Proliferation Assay (HUVEC)

This protocol assesses the cytostatic effect of (R)-M8891 on primary human endothelial cells.
Methodology:
e Cell Culture:

o Culture Human Umbilical Vein Endothelial Cells (HUVECS) in appropriate endothelial cell
growth medium (e.g., EGM-2) at 37°C in a humidified 5% CO:2 incubator.

e Assay Plating:

o Harvest HUVECSs using trypsin and seed them into 96-well plates at a density of 2,000-
5,000 cells per well.

o Allow cells to attach overnight.
e Compound Treatment:

o Prepare serial dilutions of (R)-M8891 in the cell culture medium.
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o Remove the old medium from the wells and add the medium containing different
concentrations of (R)-M8891 or vehicle control.

e Incubation and Analysis:
o Incubate the plates for 72 hours.

o Assess cell viability using a suitable method, such as a resazurin-based assay (e.qg.,
CellTiter-Blue) or a tetrazolium salt-based assay (e.g., MTS/XTT).

o Measure the absorbance or fluorescence according to the assay manufacturer's protocol.

o Calculate the percentage of proliferation inhibition and determine the ICso value as
described in Protocol 1.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol details the use of (R)-M8891 in a subcutaneous renal cell carcinoma (Caki-1)
xenograft model.
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Caption: Workflow for In Vivo Xenograft Study.

Methodology:

o Cell Preparation and Implantation:
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o Culture Caki-1 cells under standard conditions.

o Harvest and resuspend the cells in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at
a concentration of 5-10 x 10° cells per 100 pL.

o Subcutaneously inject the cell suspension into the flank of female athymic nude mice.

e Tumor Growth and Grouping:

o Monitor the mice for tumor growth. Once tumors reach an average volume of 100-200
mm3, randomize the animals into treatment groups (e.g., n=8-10 per group).

e Drug Formulation and Administration:

o Prepare a formulation of (R)-M8891 suitable for oral gavage (p.o.). Acommon vehicle
might consist of DMSO, PEG300, Tween-80, and saline.[4]

o Administer the specified dose of (R)-M8891 (e.g., 10, 25, 50 mg/kg) or vehicle control to
the respective groups twice daily.[9]

e Monitoring and Endpoint:

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(Volume = 0.5 x Length x Width?).

o Monitor the body weight of the animals as an indicator of toxicity.

o Continue the experiment until tumors in the control group reach a predetermined size limit
or for a specified duration.

o Data Analysis:

o At the end of the study, calculate the T/C ratio (%) = (Mean tumor volume of treated group
/ Mean tumor volume of control group) x 100.

o Perform statistical analysis to determine the significance of tumor growth inhibition.

Additional Application Notes
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Synergistic Combinations: M8891 has shown strong synergistic effects when combined with
VEGEF receptor inhibitors (e.g., axitinib, sunitinib).[1][3][10] This suggests its potential to
enhance current antiangiogenic therapies or overcome resistance.

Predictive Biomarkers: Sensitivity to M8891 may be influenced by the genetic background of
the tumor.[1] Studies have identified that wild-type p53 status, Von Hippel-Landau (VHL)
loss-of-function, and mid-to-high expression of MetAP1/2 may predict a better response.[1]

Pharmacodynamic Studies: For pharmacodynamic analysis, tumor or tissue samples can be
collected at the end of an in vivo study. The accumulation of Met-EF1a-1 can be quantified
using techniques like Western Blot or mass spectrometry to confirm target engagement at
the tested doses.[8]

Solubility and Preparation: (R)-M8891 is typically supplied as a solid. For in vitro studies,
prepare a stock solution in DMSO (e.g., 10 mM).[4] For in vivo studies, follow established
formulation protocols, such as dissolving a DMSO stock in corn oil or a mixture of PEG300,
Tween-80, and saline to ensure bioavailability.[4] Always prepare fresh working solutions for
in vivo experiments.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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